3-Hydroxy-N,N-dimethyl-2-naphthamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N,N-dimethylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14(2)13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDRZFNPPHNGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344631 | |
| Record name | 3-Hydroxy-N,N-dimethyl-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24476-07-1 | |
| Record name | 3-Hydroxy-N,N-dimethyl-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization of 3 Hydroxy N,n Dimethyl 2 Naphthamide
Strategies for the De Novo Synthesis of 2-Naphthamide (B1196476) Systems
The de novo synthesis of the 2-naphthamide core involves constructing the bicyclic aromatic system from acyclic or monocyclic precursors rather than modifying a pre-existing naphthalene (B1677914) structure. These multi-step strategies allow for the introduction of diverse substituents and complex functionalities.
Multi-step Reaction Sequences for Naphthamide Core Formation
A prominent multi-step sequence for assembling the naphthamide core is the Stobbe condensation. This approach typically involves the condensation of a substituted benzaldehyde (B42025) with a succinic acid ester, followed by cyclization to form the naphthalene ring. nih.gov A representative sequence is as follows:
Stobbe Condensation: A substituted benzaldehyde, such as a dimethoxybenzaldehyde, undergoes condensation with diethyl succinate (B1194679) in the presence of a strong base like potassium tert-butoxide. This step forms a but-3-enoic acid derivative. nih.gov
Friedel-Crafts Acylation/Cyclization: The intermediate from the Stobbe condensation is cyclized to form the naphthalene ring. This is often achieved using reagents like acetic anhydride (B1165640) and a Lewis acid, leading to the formation of a naphthoic acid ester. nih.gov
Saponification: The ester is hydrolyzed to the corresponding naphthoic acid.
Amidation: The resulting naphthoic acid is converted to the final naphthamide through one of several amidation protocols.
Another powerful method for constructing the naphthalene skeleton is the electrophilic cyclization of alkynes. This strategy involves the reaction of aryl-substituted propargylic alcohols with an electrophile (e.g., I₂, Br₂, ICl), which triggers a cyclization and subsequent dehydration/aromatization to yield a substituted naphthol derivative. nih.gov This provides a regioselective route to polysubstituted naphthalenes that can then be carboxylated and amidated. nih.gov
Precursor Compounds and Reactant Selection
The selection of precursors is critical for dictating the substitution pattern of the final naphthamide product. The choice of reactants determines the specific functionalities incorporated into the naphthalene core.
Synthesis of 3-Hydroxy-N,N-dimethyl-2-naphthamide from Substituted Naphthoic Acids
A more direct route to this compound begins with the commercially available precursor, 3-hydroxy-2-naphthoic acid, also known as β-oxynaphthoic acid or BON acid. oaes.ccwikipedia.org The primary transformation in this synthesis is the formation of an amide bond between the carboxylic acid group and dimethylamine (B145610).
Carboxylic Acid Activation and Amidation Protocols
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pub Therefore, the carboxylic acid must first be "activated." Several protocols exist for the amidation of 3-hydroxy-2-naphthoic acid.
Acid Chloride Method: This classic method involves protecting the phenolic hydroxyl group, converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), and then reacting the acid chloride with dimethylamine. google.comgoogle.com A final deprotection step is required to reveal the hydroxyl group. google.com
Carbodiimide (B86325) Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid. google.comyoutube.com The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by dimethylamine to form the amide. youtube.com
Active Ester Method: The carboxylic acid can be converted into an active ester using compounds like N-hydroxysuccinimide. google.com This active ester is then displaced by the amine to yield the desired amide. google.com
Direct Catalytic Amidation: This approach uses a catalyst to facilitate the direct condensation of the carboxylic acid and amine. Phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃), have been shown to effectively catalyze the amidation of 3-hydroxy-2-naphthoic acid with amines in various solvents. ucj.org.uagoogle.com Boron-based catalysts have also emerged as effective agents for direct amidations. mdpi.com
Optimization of Reaction Conditions for Target Compound Synthesis
The yield and purity of this compound are highly dependent on the reaction conditions. Research into the synthesis of related 3-hydroxy-2-naphthanilides provides valuable insights into process optimization. ucj.org.ua
Solvent: The choice of solvent is crucial. For phosphorus-catalyzed amidations, solvents like ortho-xylene and ortho-chlorotoluene have been found to be highly effective, providing yields up to 98%. ucj.org.ua The reaction proceeds by boiling the mixture and vigorously distilling off the water formed. ucj.org.ua
Temperature: The reaction rate generally increases with temperature. In one study, a consistent increase in the initial reaction rate was observed as the temperature was raised from 111 °C (in toluene) to 170 °C (in pseudocumene). ucj.org.ua However, excessively high temperatures (e.g., 180 °C) can lead to catalyst decomposition and a decrease in the reaction rate. ucj.org.ua
Catalyst and Reagents: When using the acid chloride method, the purity of the final product can be improved by controlling the rate of addition of the 3-hydroxy-2-naphthoyl chloride to the amine solution. google.com An addition time of 4 to 10 hours is recommended to obtain the high purity required for pigment applications. google.com
Additives: In some catalytic systems, the addition of a co-solvent can enhance the reaction. For instance, adding 10–20% nitrobenzene (B124822) to ortho-xylene was found to increase the yield of 3-hydroxy-2-naphthoic acid anilide, potentially by increasing the polarity of the medium and the rate of water removal. ucj.org.ua
Functionalization and Derivatization of this compound
Once synthesized, this compound possesses several reactive sites that can be targeted for further functionalization: the phenolic hydroxyl group, the electron-rich naphthalene ring, and the amide moiety.
The primary sites for derivatization are the hydroxyl group and the aromatic ring. The hydroxyl group can undergo O-alkylation or O-acylation, reactions that are also employed as protection strategies during synthesis. google.com
The naphthalene ring is susceptible to electrophilic aromatic substitution, with the positions of attack directed by the activating hydroxyl group and the deactivating amide group. Analogous reactions on related naphthol systems demonstrate that electrophilic attack is common. researchgate.net
Azo Coupling: The compound is expected to react with diazonium salts, likely at the C4 position adjacent to the powerful activating hydroxyl group, to form deeply colored azo compounds. wikipedia.org This is a characteristic reaction of hydroxynaphthoic acids and their derivatives. wikipedia.org
Halogenation: Bromination can be achieved using reagents like N-Bromosuccinimide (NBS). researchgate.net
Nitration and Nitrosation: The ring can be nitrated or nitrosated using appropriate reagents, introducing nitro or nitroso groups that can be further modified. researchgate.net
Derivatization can also begin from a closely related precursor, 3-hydroxy-2-naphthoic acid hydrazide, which can be condensed with aldehydes and then cyclized to form complex heterocyclic systems attached to the naphthamide core. researchgate.netnih.gov
Regioselective Halogenation and Subsequent Reductive Dehalogenation Methodologies
The introduction of halogen atoms onto the naphthalene ring of this compound is a critical step for further functionalization. Regioselectivity—the control of where the halogen atom is placed on the aromatic ring—is a key challenge.
Regioselective Halogenation:
The hydroxyl and amide groups on the naphthalene ring are ortho-, para-directing activators for electrophilic aromatic substitution. However, the steric hindrance from the bulky N,N-dimethylamide group and the existing hydroxyl group can influence the position of halogenation.
Commonly, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are employed for the halogenation of aromatic compounds under mild conditions. researchgate.net The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as a solvent can enhance the regioselectivity of these reactions. researchgate.net For N-aryl amides, which share structural similarities with the target compound, oxidative halodeboronation has emerged as a method for precise ortho-halogenation. chalmers.se This two-step process involves an initial carbonyl-directed borylation followed by a halodeboronation, ensuring the halogen is introduced at the desired position. chalmers.se
A general approach for the bromination of a naphthol derivative is the reaction with NBS in a suitable solvent like dichloromethane (B109758) or acetic acid. The major product is typically the one where the bromine atom is introduced at the C-4 position, influenced by the directing effects of the hydroxyl group.
Reductive Dehalogenation:
Following halogenation, the halogen atom can be selectively removed through reductive dehalogenation. This process is useful for synthesizing specifically deuterated compounds or for removing a directing group after it has served its purpose. Common methods for reductive dehalogenation include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate).
Below is a representative table of reaction conditions for the halogenation of similar aromatic compounds, which can be adapted for this compound.
| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| N-Bromosuccinimide | Dichloromethane | 0 to 25 | 4-Bromo-3-hydroxy-N,N-dimethyl-2-naphthamide | ~85 |
| N-Chlorosuccinimide | Acetic Acid | 25 | 4-Chloro-3-hydroxy-N,N-dimethyl-2-naphthamide | ~80 |
| Selectfluor™ | Acetonitrile/Water | 25 | 4-Fluoro-3-hydroxy-N,N-dimethyl-2-naphthamide | ~70 |
Table 1: Representative Conditions for Regioselective Halogenation. Yields are hypothetical and based on typical reactions for similar substrates.
Transformations of the Hydroxyl Group
The hydroxyl group at the C-3 position is a key functional handle for derivatization. Its transformation can lead to a wide array of new compounds with altered chemical and physical properties.
O-Alkylation and O-Arylation:
The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl or aryl halide. For instance, reaction with benzyl (B1604629) chloride in the presence of a base would yield the corresponding O-benzyl ether. nih.gov
Esterification:
Esterification of the hydroxyl group can be achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. This reaction is generally efficient and leads to the formation of the corresponding ester derivative. nih.gov
Conversion to a Leaving Group:
The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. This activation facilitates subsequent nucleophilic substitution reactions at the C-3 position.
| Reagent | Base | Solvent | Product |
| Benzyl chloride | K₂CO₃ | Acetone | 3-(Benzyloxy)-N,N-dimethyl-2-naphthamide |
| Acetic anhydride | Pyridine | Dichloromethane | 3-(Acetyloxy)-N,N-dimethyl-2-naphthamide |
| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 3-(Tosyloxy)-N,N-dimethyl-2-naphthamide |
Table 2: Representative Transformations of the Hydroxyl Group.
Introduction of Photoactivatable Moieties onto the Naphthamide Skeleton
The introduction of photoactivatable groups onto the this compound scaffold can generate valuable tools for photochemistry and photobiology. These moieties can be used to control the activity of the molecule with light.
A common strategy involves attaching a photolabile protecting group (PPG) to the hydroxyl group. For example, an o-nitrobenzyl group can be introduced via O-alkylation of the hydroxyl group with an o-nitrobenzyl halide. Upon irradiation with UV light, the o-nitrobenzyl group is cleaved, regenerating the free hydroxyl group.
Another approach is to introduce a photosensitive crosslinking agent. This can be achieved by first functionalizing the hydroxyl group with a linker containing a terminal azide (B81097) or alkyne. This functionalized naphthamide can then be attached to another molecule bearing a complementary group via a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). If the linker also contains a photoactivatable group like a diazirine or an aryl azide, the resulting conjugate can be used for photo-crosslinking studies.
| Photoactivatable Moiety | Linkage Strategy | Potential Application |
| o-Nitrobenzyl | O-alkylation | Photolabile protecting group |
| Aryl azide | Ether or ester linkage | Photoaffinity labeling |
| Benzophenone | Ether or ester linkage | Photo-crosslinking |
Table 3: Strategies for Introducing Photoactivatable Moieties.
Mechanistic Investigations of Synthetic Pathways
The mechanisms of the synthetic transformations described above are generally well-understood from the broader context of organic chemistry.
Electrophilic Aromatic Halogenation: The reaction of the electron-rich naphthalene ring with an electrophilic halogen source (e.g., Br⁺ from NBS) proceeds via a standard electrophilic aromatic substitution mechanism. The reaction forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity. The regioselectivity is governed by the electronic and steric effects of the hydroxyl and amide substituents.
Nucleophilic Acyl Substitution (Esterification): The esterification of the hydroxyl group with an acyl chloride follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the ester product after deprotonation.
Williamson Ether Synthesis (O-Alkylation): This reaction proceeds via an Sₙ2 mechanism. The alkoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step.
Photocleavage of o-Nitrobenzyl Ethers: The photolytic cleavage of o-nitrobenzyl ethers involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This is followed by a rearrangement and subsequent hydrolysis to release the protected hydroxyl group and form o-nitrosobenzaldehyde.
Further detailed mechanistic studies specific to this compound and its derivatives would likely involve computational modeling (e.g., Density Functional Theory - DFT) to analyze transition states and reaction pathways, as well as kinetic studies to determine reaction rates and orders. rsc.org
Photochemical and Photophysical Studies of 3 Hydroxy N,n Dimethyl 2 Naphthamide Systems
Exploration of 3-Hydroxy-N,N-dimethyl-2-naphthamide as a Quinone Methide Precursor
Quinone methides (QMs) are highly reactive intermediates that have been implicated in the biological activity of numerous natural and synthetic compounds. Their high electrophilicity allows them to readily react with biological nucleophiles such as DNA and proteins, making them potent alkylating agents. The generation of QMs from stable precursors through external stimuli, such as light, offers a pathway to control their reactivity in a spatio-temporal manner.
Photo-Induced Generation of Quinone Methides from Naphthamide Derivatives
The photo-induced generation of quinone methides from phenolic precursors often involves an excited-state intramolecular proton transfer (ESIPT) process. In the case of 3-hydroxy-2-naphthamide (B1585262) derivatives, irradiation with UV light can lead to the formation of a transient o-quinone methide intermediate. For the parent compound, 3-hydroxy-2-naphthoic acid, studies have shown that upon excitation, an intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen of the carboxylic acid, leading to a zwitterionic species that can subsequently decarboxylate to form a quinone methide. ias.ac.in
While direct experimental studies on the photo-induced QM generation from this compound are not extensively available, it is plausible that a similar mechanism could be at play. The presence of the hydroxyl group at the 3-position and the N,N-dimethylcarboxamide group at the 2-position of the naphthalene (B1677914) ring provides the necessary structural motif for potential photo-enolization, a key step in the formation of o-quinone methides. The process would involve the photo-tautomerization of the hydroxynaphthamide to its enol form, which is a quinone methide.
Factors Governing Quinone Methide Formation Efficiency and Selectivity
The efficiency and selectivity of quinone methide formation are governed by several factors, including the electronic nature of substituents on the aromatic ring and the properties of the solvent.
Electronic Effects of Substituents: The electronic properties of the substituents on the naphthyl ring can significantly influence the stability and reactivity of the transient quinone methide. Electron-donating groups are expected to stabilize the electron-deficient QM intermediate, thereby facilitating its formation. Conversely, electron-withdrawing groups would destabilize the QM, potentially hindering its formation. The N,N-dimethylamino group is a strong electron-donating group, which could enhance the efficiency of QM formation from this compound compared to the unsubstituted 3-hydroxy-2-naphthamide.
Solvent Effects: The polarity of the solvent can play a crucial role in the excited-state dynamics and the subsequent formation of quinone methides. Polar solvents can stabilize charged intermediates and influence the energy barriers of proton transfer reactions. For related systems like 3-hydroxy-2-naphthoic acid, solvent polarity has been shown to affect the photophysical pathways. ias.ac.in It is anticipated that polar protic solvents could facilitate the proton transfer step necessary for QM generation from this compound.
Advanced Spectroscopic Characterization of Electronic Transitions
The spectroscopic properties of this compound provide valuable insights into its electronic structure and excited-state behavior.
Ultraviolet-Visible Absorption Characteristics of Naphthamide Systems
The UV-Vis absorption spectrum of 3-hydroxy-2-naphthamide systems is characterized by strong absorptions in the ultraviolet region, arising from π-π* transitions within the naphthalene ring system. For the parent compound, 3-hydroxy-2-naphthamide, UV-Vis spectra show strong π→π* transitions in the 250–300 nm range. In a study on the related 3-hydroxy-2-naphthoic acid, absorption maxima were observed at different wavelengths depending on the solvent and pH. For instance, in ethanol (B145695), the absorption maximum is around 354 nm under basic conditions. ias.ac.in The N,N-dimethyl substitution on the amide group is expected to cause a slight shift in the absorption bands due to its electronic influence.
Table 1: Representative UV-Vis Absorption Maxima for Related 3-Hydroxy-2-naphthoic Acid Species
| Species | Solvent/Condition | Absorption Maximum (λmax) |
|---|---|---|
| Neutral | Ethanol | ~355 nm |
| Dianion | 6N KOH | 356 nm |
| Cation | Conc. H2SO4 | 395.6 nm |
Data derived from studies on 3-hydroxy-2-naphthoic acid and may serve as an estimation for the N,N-dimethyl amide derivative. ias.ac.in
Influence of Electronic Substituent Effects on Spectroscopic Signatures
Substituents on the naphthalene ring can significantly modulate the spectroscopic properties. The N,N-dimethylamino group, being a strong electron-donating group, is expected to cause a red-shift (bathochromic shift) in the absorption and emission spectra of this compound compared to the unsubstituted analog. This is due to the stabilization of the excited state through charge transfer interactions. Computational studies on similar aromatic systems have demonstrated the profound impact of electron-donating and electron-withdrawing groups on the electronic transitions. rsc.org
Fluorescence Properties and Excited State Dynamics
The fluorescence properties of 3-hydroxy-2-naphthamide derivatives are particularly interesting due to the possibility of excited-state intramolecular proton transfer (ESIPT). In many hydroxynaphthoic acid and naphthamide systems, a dual fluorescence is observed: a normal Stokes-shifted emission from the initially excited state and a large Stokes-shifted emission from the tautomeric form generated via ESIPT.
The excited-state dynamics, including the rates of ESIPT, internal conversion, and intersystem crossing, can be investigated using time-resolved spectroscopic techniques such as transient absorption spectroscopy. researchgate.netnih.gov Such studies would provide a detailed picture of the deactivation pathways of the excited state and the timescale of quinone methide formation.
pH-Dependent Spectroscopic Behavior and Solution-State Equilibria of this compound
The spectroscopic properties of this compound, like many hydroxyl-substituted aromatic compounds, are intrinsically linked to the pH of its environment. The presence of both an acidic phenolic hydroxyl group and a basic dimethylamide group gives rise to different ionic species in solution, each with distinct absorption and emission characteristics. The equilibrium between these species is governed by the acidity constants (pKa) of the functional groups.
While direct, comprehensive studies on the pH-dependent spectroscopy of this compound are not extensively available in the public domain, the behavior of the closely related compound, 3-hydroxy-2-naphthoic acid, provides significant insights. Research on 3-hydroxy-2-naphthoic acid has shown that it can exist in neutral, anionic (deprotonated hydroxyl group), and dianionic (deprotonated hydroxyl and carboxylic acid groups) forms, each with unique spectral signatures. For instance, in a concentrated sulfuric acid solution, the protonated form of 3-hydroxy-2-naphthoic acid exhibits an absorption maximum at 395.6 nm and an emission maximum at 520 nm. chemrxiv.org In a strongly basic solution (6N KOH), the doubly deprotonated form absorbs at 356 nm and emits at 431.5 nm. chemrxiv.org
Similarly, studies on 3-hydroxy-2-naphthoic hydrazide, another analogue, have demonstrated that changes in pH lead to deprotonation of the hydroxyl and amide protons, resulting in significant shifts in fluorescence emission. nih.gov The deprotonation of the phenolic hydroxyl group in these systems typically leads to a red shift (bathochromic shift) in the absorption and emission spectra due to the increased electron-donating ability of the resulting phenoxide ion.
Based on these related compounds, it can be inferred that this compound will exhibit at least two primary equilibria in aqueous solution, corresponding to the deprotonation of the phenolic hydroxyl group. The neutral form is expected to dominate in acidic to neutral solutions, while the anionic phenoxide form will be prevalent in basic solutions. This equilibrium can be represented as follows:
Equilibrium of this compound in Solution
Neutral Form (Acidic/Neutral pH) <=> Anionic Form (Basic pH) + H⁺
The spectroscopic changes associated with this equilibrium are summarized in the following table, based on expected behavior derived from analogous compounds.
| Species | Expected pH Range | Anticipated λmax (Absorption) | Anticipated λmax (Emission) | Key Spectroscopic Features |
| Neutral Form | Acidic to Neutral | Shorter wavelength | Shorter wavelength fluorescence | Absorption and emission characteristic of the protonated phenol. |
| Anionic Form | Basic | Longer wavelength (Red-shifted) | Longer wavelength fluorescence (Red-shifted) | Enhanced electron delocalization leading to a bathochromic shift. |
It is important to note that the exact pKa value for the phenolic proton of this compound would need to be determined experimentally. For comparison, the pKa of the hydroxyl group in a related naphthalimide derivative was found to be 10.8. researchgate.net
Light-Mediated Reactivity and Photorelease Mechanisms of Naphthamide Analogues
The concept of using light to trigger chemical reactions, particularly the cleavage of chemical bonds to release a molecule of interest, is a cornerstone of photochemistry. Compounds that can undergo such a process are often referred to as "photolabile protecting groups" or "photocages." The 3-hydroxynaphthyl group, due to its photochemical properties, has been explored in the context of such applications.
While specific studies on the photorelease mechanisms of this compound are not readily found, the general principles of photorelease from related aromatic ketones and phenacyl derivatives can provide a framework for understanding its potential light-mediated reactivity. The photochemistry of these systems is often initiated by the absorption of a photon, leading to an excited electronic state. chemrxiv.orgnih.gov
For many aromatic ketones, the triplet excited state is a key intermediate in photochemical reactions. chemrxiv.org The efficiency of a photorelease process can be highly dependent on the solvent environment, as the polarity of the solvent can stabilize different excited states to varying degrees, potentially altering the reaction pathway. chemrxiv.org For instance, in some sunscreen-based photocages, the stabilization of a triplet excited state in a polar solvent like ethanol was found to be crucial for efficient photouncaging. chemrxiv.org
The general mechanism for photorelease from a photolabile protecting group typically involves the following steps:
Photoexcitation: The molecule absorbs a photon, promoting it to an excited singlet state.
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.
Intramolecular Reaction: The excited state (either singlet or triplet) undergoes an intramolecular reaction, often a hydrogen abstraction or an electron transfer, to initiate bond cleavage.
Release: The target molecule is released, and the photolabile protecting group is converted into one or more byproducts.
In the context of naphthamide analogues, the 2-naphthylcarbonylmethyl group has been utilized as a photoremovable protecting group for carboxylic acids. nih.gov Irradiation of esters containing this group leads to the release of the carboxylic acid. The mechanism is thought to proceed through the formation of a photoenol intermediate. nih.gov
The potential photorelease from a hypothetical derivative where a molecule is "caged" by this compound would likely involve the cleavage of the bond connecting the caged molecule to the naphthamide moiety. The efficiency and products of such a reaction would depend on the nature of the caged molecule and the specific reaction conditions, including the wavelength of light used and the solvent.
The following table outlines the general steps and potential intermediates in the photorelease from a hypothetical naphthamide-based photocage.
| Step | Process | Potential Intermediates | Factors Influencing Efficiency |
| 1 | Absorption of UV light | Excited singlet state | Wavelength of irradiation, molar absorptivity |
| 2 | Intersystem Crossing | Excited triplet state | Solvent polarity, presence of quenchers |
| 3 | Intramolecular Rearrangement/Cleavage | Photoenol, radical species | Nature of the bond to be cleaved, molecular geometry |
| 4 | Release of Caged Molecule | Free caged molecule and photoproducts | Stability of intermediates, secondary reactions |
Further research is required to elucidate the specific light-mediated reactivity and photorelease mechanisms of this compound and its derivatives.
Computational and Theoretical Investigations on 3 Hydroxy N,n Dimethyl 2 Naphthamide
Quantum Chemical Analysis of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-Hydroxy-N,N-dimethyl-2-naphthamide, these calculations reveal key structural and electronic features.
The geometry of the molecule is optimized to find its most stable conformation, representing a minimum on the potential energy surface. This process involves calculating bond lengths, bond angles, and dihedral angles. Theoretical studies on similar naphthalene (B1677914) derivatives suggest that the naphthalene core is largely planar. researchgate.net The hydroxyl and N,N-dimethylcarboxamide substituents, however, introduce specific spatial arrangements. The orientation of the dimethylamino group relative to the carbonyl and the naphthyl ring is of particular interest due to its potential influence on the molecule's electronic properties and intermolecular interactions.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution and bonding interactions. niscpr.res.in For this compound, NBO analysis would likely show a significant negative charge on the oxygen atoms of the hydroxyl and carbonyl groups, and on the nitrogen atom of the amide group, making these sites potential centers for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive charge, indicating its acidic nature.
Table 1: Theoretically Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| C=O (amide) | ~1.24 Å | |
| C-N (amide) | ~1.37 Å | |
| N-CH₃ | ~1.46 Å | |
| Bond Angle | C-C-O (hydroxyl) | ~119° |
| O=C-N (amide) | ~122° | |
| C-N-C (dimethylamino) | ~118° | |
| Dihedral Angle | C-C-C=O | ~0° (for planarity) |
| C-C-N-C | Variable (describes twist) |
Note: These values are estimations based on typical values for similar functional groups in related molecules and would require specific DFT calculations for precise determination.
Density Functional Theory (DFT) Applications to Reaction Energetics and Pathways
Density Functional Theory (DFT) is a widely used computational method to study the thermodynamics and kinetics of chemical reactions. For this compound, DFT can be applied to explore various potential reactions, such as electrophilic substitution on the naphthalene ring or reactions involving the hydroxyl and amide functional groups.
By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic. For instance, the acidity of the hydroxyl proton can be quantified by calculating the energetics of its deprotonation. The presence of the electron-donating hydroxyl group and the electron-withdrawing amide group will influence the regioselectivity of electrophilic aromatic substitution reactions.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often used in conjunction with DFT. The energy and localization of these orbitals provide insights into the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. semanticscholar.org
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the C-C bond connecting the amide group to the naphthalene ring and the C-N bond of the amide can lead to different conformers. MD simulations can reveal the relative stabilities of these conformers and the energy barriers for their interconversion.
Furthermore, MD simulations are invaluable for understanding the role of the solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO), one can study the formation and dynamics of hydrogen bonds between the hydroxyl group and the solvent, as well as other non-covalent interactions. These interactions can significantly influence the molecule's conformation and reactivity in solution.
In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the theoretical model.
Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically correspond to π→π* and n→π* electronic excitations within the conjugated naphthalene system and the carbonyl group.
Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and the various C-H and C-C vibrations of the naphthalene ring.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted computationally. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus and can be a powerful tool for structure elucidation when compared with experimental NMR spectra. nih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value/Range |
| UV-Vis (in silico) | λmax (π→π*) | 250-350 nm |
| IR (in silico) | O-H stretch | ~3400-3600 cm⁻¹ |
| C=O stretch (amide) | ~1630-1660 cm⁻¹ | |
| C-N stretch (amide) | ~1350-1400 cm⁻¹ | |
| ¹H NMR (in silico) | -OH proton | δ 9.0-10.0 ppm |
| Aromatic protons | δ 7.0-8.5 ppm | |
| -N(CH₃)₂ protons | δ 2.9-3.2 ppm | |
| ¹³C NMR (in silico) | C=O (amide) | δ ~170 ppm |
| C-OH (aromatic) | δ ~155 ppm |
Note: These are estimated values based on computational studies of analogous compounds and serve as a guide for experimental verification.
Elucidation of Structure-Reactivity Relationships through Theoretical Modeling
By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and energetic properties, it is possible to establish Quantitative Structure-Reactivity Relationships (QSRR). nih.gov For example, introducing electron-donating or electron-withdrawing substituents at different positions on the naphthalene ring would alter the molecule's HOMO and LUMO energies, its charge distribution, and consequently its reactivity.
Theoretical modeling can also be used to explore the molecule's potential as a ligand in coordination chemistry. By calculating the binding energies and geometries of its complexes with various metal ions, its chelating properties can be assessed. The hydroxyl oxygen and the amide oxygen are likely to be the primary coordination sites.
Through these comprehensive computational investigations, a deep understanding of the chemical nature of this compound can be achieved, providing a solid theoretical foundation for its synthesis, characterization, and potential applications.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Hydroxy-N,N-dimethyl-2-naphthamide in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the connectivity and chemical environment of each atom within the molecule.
Detailed research findings on a closely related analogue, 7-bromo-3-hydroxy-N,N-dimethyl-2-naphthamide, provide significant insight into the expected spectral features. In one study, the ¹H NMR spectrum of this analogue was recorded in DMSO-d₆ at 200 MHz. doi.org The data revealed a singlet for the hydroxyl proton at δ 10.29 ppm, a characteristic downfield shift indicative of its acidic nature and potential involvement in hydrogen bonding. doi.org The aromatic protons of the naphthalene (B1677914) ring system appeared in the region of δ 7.50-8.08 ppm, with their specific chemical shifts and coupling constants allowing for precise assignment to their respective positions on the ring. doi.org
For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the N,N-dimethyl groups, likely as a singlet or two separate singlets depending on the rotational barrier around the C-N amide bond. The protons on the naphthalene ring would exhibit a complex splitting pattern in the aromatic region, while the hydroxyl proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the amide group is expected to resonate in the range of 167-171 ppm. The carbon atoms of the naphthalene ring will produce a series of signals between approximately 92 ppm and 159 ppm, with the carbon bearing the hydroxyl group appearing at the lower field end of this range. The carbons of the N,N-dimethyl groups would be observed in the upfield aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthalene Aromatic C-H | 7.20 - 8.10 | Multiplet |
| Hydroxyl (-OH) | 10.0 - 11.0 | Singlet (broad) |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. With a molecular formula of C₁₃H₁₃NO₂, the calculated monoisotopic mass is 215.0946 Da. HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which serves as a powerful confirmation of the compound's elemental formula.
In addition to precise mass determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The masses of these fragments can be used to deduce the structure of the parent molecule. For this compound, expected fragmentation pathways would likely involve the loss of the dimethylamino group or cleavage of the amide bond, leading to the formation of a naphthoyl cation. The analysis of these fragmentation patterns can help to confirm the connectivity of the different functional groups within the molecule.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₁₄NO₂⁺ | 216.1019 |
| [M+Na]⁺ | C₁₃H₁₃NNaO₂⁺ | 238.0838 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to obtain a unique "molecular fingerprint." These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their chemical bonds.
The IR spectrum of this compound is expected to show a number of characteristic absorption bands. A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the amide group would typically appear as a strong, sharp band in the range of 1630-1680 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring would give rise to a series of bands between 1400 and 1600 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations. The combination of both IR and Raman spectroscopy provides a more complete vibrational profile of the molecule.
Table 3: Predicted Characteristic Infrared (IR) and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3400 (Broad) |
| Amide (C=O) | C=O Stretch | 1630 - 1680 |
| Aromatic (C=C) | C=C Stretch | 1400 - 1600 |
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing
While a crystal structure for this compound is not publicly available, the methodology would involve growing a suitable single crystal of the compound. This crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. The resulting electron density map would be used to build a model of the molecule and refine its structure.
The crystal structure would definitively confirm the connectivity of the atoms and provide insights into the planarity of the naphthalene ring system and the orientation of the N,N-dimethylamide group relative to the ring. It would also reveal the nature of the hydrogen bonding involving the hydroxyl group, which can significantly influence the physical properties of the compound.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 7-bromo-3-hydroxy-N,N-dimethyl-2-naphthamide |
Applications and Functionalization of 3 Hydroxy N,n Dimethyl 2 Naphthamide in Advanced Systems
Development of Light-Responsive Chemical Probes and Molecular Tools
The integration of the naphthamide framework into photochromic systems allows for the creation of molecular tools that can be controlled by light. Photochromic compounds can reversibly change their chemical and physical properties, such as color and fluorescence, upon irradiation with specific wavelengths of light.
A notable example involves the synthesis of a novel diarylethene derivative incorporating a 3-hydroxy-2-naphthohydrazide (B1221801) unit. rsc.org This molecule demonstrates favorable photochromism, switching between two distinct isomers when exposed to UV and visible light. rsc.org The deprotonated form of this diarylethene also exhibits excellent photochromic behavior with a clear color change. rsc.org Such light-responsive probes are foundational for developing molecular switches and optical memory devices, where the state of the molecule can be written and erased using light.
Integration into Bio-Orthogonal and Bioconjugation Strategies
Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This strategy typically involves two steps: first, a biomolecule is tagged with a chemical reporter group, and second, a probe molecule carrying a complementary reactive group is introduced, leading to a highly specific ligation. wikipedia.org While direct applications of 3-hydroxy-N,N-dimethyl-2-naphthamide in this context are not extensively documented, its structure is amenable to modification for such purposes. Functional handles like azides, alkynes, or strained alkenes could be appended to the naphthamide scaffold, enabling it to participate in well-established bio-orthogonal reactions like copper-free click chemistry or tetrazine ligations. wikipedia.orgnih.gov
A powerful method for site-specific protein labeling involves the genetic encoding of unnatural amino acids (UCAAs). nih.gov This technique expands the genetic code to incorporate amino acids beyond the canonical 20, using an orthogonal tRNA and aminoacyl-tRNA synthetase (aaRS) pair that does not cross-react with the host cell's machinery. nih.govnih.gov
This methodology has been successfully used to incorporate UCAAs containing naphthyl groups into proteins. For instance, L-3-(2-naphthyl)alanine has been genetically encoded in E. coli, demonstrating that bulky, non-native side chains can be integrated into proteins. nih.gov More recently, the fluorescent amino acid 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) has been site-specifically incorporated into proteins in mammalian cells. researchgate.net The ability to genetically encode amino acids with a naphthalene (B1677914) core provides a clear pathway for introducing a naphthamide-based precursor into a specific site on a target protein. This would allow for precise, genetically directed labeling and the study of protein function in living systems.
Photo-crosslinking is a technique used to identify transient or weak interactions between molecules, particularly protein-protein or protein-small molecule interactions. nih.gov This method relies on photo-activatable reagents that are inert until exposed to UV light. thermofisher.com Upon irradiation, these reagents generate highly reactive intermediates, such as carbenes or nitrenes, which form covalent bonds with nearby molecules. nih.govthermofisher.com
Commonly used photo-reactive groups include aryl azides and diazirines. thermofisher.com Diazirines are particularly advantageous as they are more stable than aryl azides and can be activated with long-wave UV light (330–370 nm), which is less damaging to biological samples. thermofisher.com The this compound scaffold could be functionalized by incorporating a diazirine moiety. Such a probe could be used in photo-affinity labeling experiments to "capture" binding partners. nih.gov After irradiation and covalent crosslinking, the target proteins could be identified and analyzed, providing valuable insights into molecular interaction networks. nih.gov
Engineering of Naphthamide-Based Chemosensors and Molecular Recognition Systems
The 3-hydroxy-2-naphthamide (B1585262) framework is an excellent scaffold for designing chemosensors for the detection of specific ions. The hydroxyl group and adjacent amide/hydrazide functionality can act as a binding site for analytes, leading to a detectable change in the molecule's optical properties.
Derivatives of 3-hydroxy-2-naphthohydrazide have been engineered as highly selective and sensitive fluorescent and colorimetric probes. For example, a commercially available fluorophore, 3-hydroxy-2-naphthoic hydrazide, has been shown to detect cyanide (CN⁻) and aluminum (Al³⁺) ions in aqueous solutions. nih.gov The addition of CN⁻ causes a fluorescence enhancement at 505 nm (green), while Al³⁺ binding leads to a blue-shifted emission (bluish-green). nih.gov The sensing mechanism for both ions involves the deprotonation of the acidic OH and NH protons of the hydrazide. nih.gov For Al³⁺, detection proceeds via a chelation-enhanced fluorescence (CHEF) mechanism. nih.gov
Other rationally designed chemosensors based on this scaffold have been developed. A diarylethene-naphthohydrazide conjugate was found to be a highly selective fluorescent sensor for Al³⁺. rsc.org Furthermore, Schiff base derivatives of 3-hydroxy-2-naphthohydrazide have been synthesized to act as selective chemosensors for CN⁻, producing a visible color change from colorless to yellow upon anion binding. rsc.org This color change is attributed to the deprotonation of the Schiff base by the cyanide ion. rsc.org Such probes have practical applications, including their use in test strips for the cost-effective detection of analytes in environmental or biological samples. rsc.org
| Sensor Derivative Base | Target Analyte | Sensing Principle | Detection Limit | Reference |
|---|---|---|---|---|
| 3-Hydroxy-2-naphthoic hydrazide | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF), blue-shifted emission | 1.9 µM | nih.gov |
| 3-Hydroxy-2-naphthoic hydrazide | CN⁻ | Deprotonation, fluorescence enhancement at 505 nm | 0.8 µM | nih.gov |
| (E)-N'-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide | CN⁻ | Deprotonation, colorimetric change (colorless to yellow) | 8.2 µM | rsc.org |
| Diarylethene-3-hydroxy-2-naphthohydrazide conjugate | Al³⁺ | Fluorescence change (dark to green) | Not specified | rsc.org |
Role in Photo-Pharmacology and Optogenetic Approaches
Photopharmacology is an emerging field that uses light to control the activity of drugs with high spatiotemporal precision, thereby minimizing side effects. wikipedia.orgnih.gov This control is achieved by incorporating photo-responsive elements, such as molecular photoswitches or photocages, into the structure of a bioactive molecule. nih.govnih.gov
Photoswitchable Ligands : Molecular photoswitches, like azobenzene (B91143), can be reversibly isomerized between two forms (e.g., a linear trans isomer and a bent cis isomer) using light. nih.govrug.nl If one isomer has a high affinity for a biological target and the other does not, the drug's activity can be turned ON and OFF with light. The this compound scaffold could be modified by incorporating an azobenzene unit, potentially creating a photoswitchable ligand for a specific receptor.
Photocaged Compounds : A photocage is a light-sensitive protecting group that renders a drug inactive until it is cleaved by light, triggering the release of the active compound. wikipedia.org This approach provides irreversible, one-way activation. nih.gov The hydroxyl group of this compound is a prime site for modification with a photocage, such as an o-nitrobenzyl group. nih.gov In its caged form, the naphthamide derivative would be inert. Upon light irradiation at a specific wavelength, the photocage would be cleaved, releasing the active this compound and enabling its pharmacological effect at a precise time and location.
While direct examples of this compound in photopharmacology are yet to be fully explored, its structural features make it a promising candidate for the rational design of next-generation light-activated therapeutic agents. nih.gov
Structure Property Relationships and Design Principles for 3 Hydroxy N,n Dimethyl 2 Naphthamide Derivatives
Systematic Variation of Substituents on the Naphthamide Core
The foundation of designing tailored naphthamide derivatives lies in the systematic variation of substituents on the core molecule. The naphthalene (B1677914) ring and the amide group serve as scaffolds that can be chemically modified to modulate the electronic and steric properties of the entire molecule. The chemical structure and placement of substituents on the aromatic system influence the electron balance, which in turn determines the molecule's reactivity and spectral properties. rsc.org
Common modifications involve electrophilic substitution reactions (such as nitration or bromination) on the naphthalene ring or altering the substituents on the amide nitrogen. researchgate.net For instance, in related naphthamide systems, coupling with various diazonium chlorides has been used to introduce a range of 4-arylazo substituents. researchgate.net These changes can be categorized by their electronic and steric effects:
Electronic Effects : Substituents are broadly classified as electron-donating groups (EDGs) like alkyl (-CH3) or alkoxy (-OCH3) groups, or electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or halo (-Cl, -Br) groups. rsc.org These groups alter the electron density of the π-conjugated naphthalene system. A comprehensive theoretical study on naphthalenediimides, for example, showed that substituents from groups 14-17 of the periodic table could systematically tune the electronic structure. nih.gov The introduction of EWGs generally makes the π-system more electron-poor. nih.gov
Steric Effects : The size and spatial arrangement of substituents can introduce steric hindrance. This can lead to deformations in the molecular structure, such as twisting of the naphthalene rings, which can diminish the electronic effects of the substituents. nih.gov For example, the cumulative effect of quadruple substitution can cause steric strain that counteracts the expected electronic changes. nih.gov
By methodically altering these substituents, a library of derivatives can be created where properties are fine-tuned. For example, studies on other aromatic systems have shown that even the length and chemical nature of substituent chains can have a clear impact on physical properties like melting temperatures and crystallinity. rsc.org
Influence of Structural Modifications on Photochemical Reactivity and Quantum Yields
Structural modifications directly impact the photochemical behavior of 3-Hydroxy-N,N-dimethyl-2-naphthamide derivatives by altering their ability to absorb light and the subsequent decay pathways of the excited state. The key parameters in this context are photochemical reactivity and quantum yield. The quantum yield (Φ) is the probability that an absorbed photon leads to a specific event, such as a chemical reaction or the emission of a fluorescent photon. wikipedia.org
The quantum yield of a photochemical reaction is highly dependent on the molecule's structure. wikipedia.org For a given derivative, the rate of the desired photoreaction competes with other non-radiative decay processes. Structural changes can tip this balance. For instance, in studies of coumarin (B35378) derivatives, the addition of a p-methyl group to a phenyl ring resulted in a maximum fluorescence quantum yield of 0.83, demonstrating a significant enhancement of radiative decay. rsc.org
The electronic effects of substituents on the naphthamide core are a primary driver of changes in photochemical reactivity. rsc.org
Electron-Withdrawing Groups (EWGs) : These groups can create a more electron-deficient π-system, which often results in a red shift (a shift to longer wavelengths) in the absorption spectrum. rsc.org This means the molecule can be activated by lower-energy light.
Electron-Donating Groups (EDGs) : These groups increase the electron density of the aromatic system, which can also influence the energy of the excited states and their decay pathways.
Furthermore, steric factors play a critical role. Increased steric bulk from large substituents can hinder molecular rearrangements necessary for a photoreaction, potentially lowering the quantum yield of that process while favoring others, like fluorescence. Quantum yields greater than 1 are possible in cases where a single photon initiates a long chain reaction. wikipedia.org The rational design of derivatives, therefore, involves selecting substituents that not only tune the absorption wavelength but also promote the desired photochemical pathway over competing deactivation processes.
Correlation Between Molecular Architecture and Spectroscopic Characteristics
The spectroscopic signature of a this compound derivative is a direct reflection of its molecular architecture. Techniques like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide a detailed picture of the molecule's electronic structure and functional groups.
UV-Visible Spectroscopy: The UV-Vis spectrum is determined by the π-conjugated system of the naphthalene core. The parent compound exhibits strong π→π* transitions. The introduction of substituents systematically modifies this spectrum. A key finding from studies on related naphthalenediimides is that the primary cause of a bathochromic (red) shift in the lowest energy absorption band is the mesomeric destabilization of the Highest Occupied Molecular Orbital (HOMO). nih.gov For example, in one theoretical study, the lowest dipole-allowed singlet excitation was tuned from 3.39 eV (for a fluorine substituent) to 2.42 eV (for a tellurium hydride substituent). nih.gov In another example involving 3-hydroxy-2-naphthoic hydrazone derivatives, the addition of cyanide ions led to deprotonation, causing a distinct color change and a red shift in the absorption band, demonstrating a clear structure-response correlation. rsc.orgrsc.org
Infrared (IR) and NMR Spectroscopy: These techniques identify specific functional groups and the chemical environment of atoms. The data from related 3-hydroxy-2-naphthamide (B1585262) and hydrazide structures provide a baseline for expected spectral features.
Below is a table of representative spectroscopic data for the core 3-hydroxy-2-naphthamide structure and its analogues.
| Spectroscopic Technique | Functional Group / Proton Environment | Characteristic Signal/Range | Source |
| FT-IR | O-H (hydroxyl) | 3200–3400 cm⁻¹ (broad) | |
| FT-IR | N-H (amide) | 3300–3500 cm⁻¹ | |
| FT-IR | C=O (amide I band) | 1640–1660 cm⁻¹ | |
| FT-IR | C=C (aromatic) | 1580–1600 cm⁻¹ | |
| ¹H NMR | Aromatic C-H (naphthalene ring) | 7.34–8.49 ppm | chemrxiv.org |
| ¹H NMR | Hydroxyl (-OH) | ~11.5 ppm (singlet) | |
| ¹³C NMR | Carbonyl (C=O) | 162–169 ppm | chemrxiv.org |
| ¹³C NMR | Aromatic C (naphthalene ring) | 105–130 ppm | chemrxiv.org |
Note: Data is compiled from studies on 3-hydroxy-2-naphthamide and its close hydrazide derivatives. The exact peak positions for this compound may vary.
Changes in the molecular architecture lead to predictable shifts in these signals. For example, substituting the amide N-H protons with methyl groups in the target compound would cause the N-H signals to disappear from both the IR and ¹H NMR spectra, while a new signal for the N-methyl protons would appear in the ¹H NMR spectrum.
Computational Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Computational modeling, specifically Quantitative Structure-Property Relationship (QSPR) analysis, is a powerful tool for the predictive design of new derivatives. QSPR models establish a mathematical correlation between the chemical structure of a compound and its properties, allowing researchers to forecast the characteristics of novel, unsynthesized molecules. nih.gov
The QSPR methodology involves several key steps:
Data Set Generation : A series of related compounds (a training set) with known experimental properties (e.g., absorption wavelength, quantum yield) is compiled.
Descriptor Calculation : For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated using software. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges), and topological properties. nih.gov
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or more complex nonlinear methods like Gene Expression Programming (GEP), are used to build a mathematical equation that links the descriptors to the experimental property. nih.gov
Validation and Prediction : The model's predictive power is rigorously tested using both internal cross-validation and an external test set of compounds not used in the model's creation. nih.gov
QSAR (a subset of QSPR focused on biological activity) studies on related structures like 1,8-naphthimide and 1,4-naphthoquinone (B94277) derivatives have successfully established predictive models. nih.govnih.gov For example, a QSAR study on naphthoquinone derivatives yielded models with high predictive performance (cross-validated R² values of 0.9177–0.9753), which were then used to predict the activity of new virtual compounds. nih.gov
For this compound derivatives, a QSPR model could be developed to predict properties like maximum absorption wavelength or photochemical quantum yield. By interpreting the descriptors in the final model, researchers can gain insight into the key structural features that govern a specific property, providing clear guidance for the design of new derivatives with enhanced performance. nih.gov
Future Research Directions and Unexplored Avenues for 3 Hydroxy N,n Dimethyl 2 Naphthamide
Innovations in Green Chemistry Approaches for Naphthamide Synthesis
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. The future of 3-Hydroxy-N,N-dimethyl-2-naphthamide synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient processes.
Emerging strategies for green amide synthesis include the use of photocatalysts and biocatalysts. Recent advancements have demonstrated the potential of Covalent Organic Framework (COF) based photocatalysts for the direct synthesis of amides from alcohols under mild conditions, such as red-light irradiation. dst.gov.in This approach offers high efficiency, excellent recyclability, and reduced environmental impact. dst.gov.in Another green alternative is the use of enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), which can catalyze the direct amidation of carboxylic acids and amines in environmentally friendly solvents like cyclopentyl methyl ether. nih.gov These enzymatic methods are highly selective and operate under mild conditions, minimizing by-product formation. nih.govrsc.org
Future research should focus on adapting these green methodologies for the synthesis of this compound. Investigations could explore the efficacy of various photocatalytic systems and biocatalysts in the amidation of 3-hydroxy-2-naphthoic acid with dimethylamine (B145610). A solvent-free approach, utilizing boric acid as a catalyst for the reaction between the acid and urea (B33335) (as an amine source), also presents a viable and eco-friendly alternative. semanticscholar.org The development of such green synthetic routes will be crucial for the sustainable production and broader application of this compound.
Table 1: Comparison of Green Synthesis Methods for Amides
| Method | Catalyst/Reagent | Conditions | Advantages |
| Photocatalysis | Covalent Organic Framework (COF) | Red-light irradiation, mild temperature | High efficiency, recyclability, uses light as an energy source. dst.gov.in |
| Biocatalysis | Candida antarctica lipase B (CALB) | Mild temperature, green solvents | High selectivity, biodegradable catalyst, minimal waste. nih.gov |
| Solvent-Free Synthesis | Boric Acid | Direct heating, solvent-less | Simplicity, reduced waste, rapid reaction times. semanticscholar.org |
Discovery of Novel Photo-Activated Chemical Transformations
The naphthalene (B1677914) core of this compound suggests a rich potential for photo-activated chemical transformations. Naphthalimide derivatives, which share a similar chromophore, are known to participate in photoinduced electron transfer (PET) processes. mdpi.comnih.govresearchgate.net This phenomenon is the basis for the design of fluorescent sensors, where the interaction with an analyte modulates the PET process and, consequently, the fluorescence emission. mdpi.com
Future research could explore the photoisomerization potential of this compound. While N,N'-disubstituted indigos are known to undergo E-Z photoisomerization upon red-light irradiation, the photochemical behavior of N,N-dimethylnaphthamides is less understood. nih.gov Investigating the photostability and photoreactivity of this compound could reveal novel photoswitchable systems with applications in data storage, molecular machines, and targeted therapies.
Furthermore, the photocatalytic potential of this compound warrants investigation. The ability of related compounds to act as photocatalysts in organic reactions, such as the degradation of dyes, suggests that this compound could be harnessed for environmentally beneficial applications. Time-resolved spectroscopy and computational studies will be instrumental in elucidating the excited-state dynamics and reaction mechanisms of these photo-activated transformations.
Expansion into Emerging Fields of Material Science and Chemical Biology
The unique structural features of this compound make it a promising building block for the development of advanced materials and tools for chemical biology.
In material science, naphthalene-based polymers have garnered interest for their high surface area, porosity, and stability, making them suitable as catalytic supports and for gas capture. dst.gov.inrsc.org The incorporation of this compound into polymer backbones could lead to the creation of functional materials with tailored properties. For instance, polymers functionalized with this moiety could exhibit unique fluorescent characteristics, making them suitable for applications in sensors and optoelectronics. nih.gov The development of responsive polymeric building blocks is a key area of research, and the reactivity of the hydroxyl and amide groups in this compound could be exploited for post-polymerization modifications. klinger-lab.de Naphthamide-functionalized materials, such as silica (B1680970) nanoparticles, have already shown promise as chemosensors for metal ions. rsc.orgnih.gov
In the realm of chemical biology, the inherent fluorescence of the naphthalene core positions this compound as a potential scaffold for the design of novel biological probes. Naphthalimide derivatives are widely used for cellular imaging, with their ability to penetrate cell membranes and target specific organelles. mdpi.commdpi.com Future research should focus on evaluating the photophysical properties of this compound in biological environments and its potential for specific labeling of cellular components. Its utility as a fluorescent probe for detecting specific ions or small molecules within cells, similar to how 3-hydroxy-2-naphthoic hydrazide is used to detect cyanide and aluminum ions, is another exciting avenue for exploration. nih.gov
Table 2: Potential Applications in Material Science and Chemical Biology
| Field | Potential Application | Rationale |
| Material Science | Functional Polymers | Incorporation of the naphthamide moiety can impart fluorescence and sensing capabilities to polymers. rsc.orgnih.gov |
| Catalytic Supports | Naphthalene-based polymers offer high surface area and stability for catalyst immobilization. dst.gov.in | |
| Chemosensors | Naphthamide-functionalized materials can be designed for the selective detection of analytes. rsc.orgnih.gov | |
| Chemical Biology | Cellular Imaging Probes | The fluorescent naphthalene core allows for the development of probes for visualizing cellular structures. mdpi.commdpi.com |
| Biosensors | The molecule can be functionalized to selectively bind and report the presence of specific biomolecules or ions. nih.gov |
Synergistic Integration of Experimental and Advanced Computational Methodologies
To accelerate the discovery and optimization of applications for this compound, a synergistic approach that combines experimental work with advanced computational methodologies is essential. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for predicting and understanding the properties and behavior of molecules. researchgate.netnih.gov
DFT calculations can be employed to predict the electronic and optical properties of this compound, including its HOMO-LUMO gap, absorption and emission spectra, and nonlinear optical properties. nih.govresearchgate.net This information is invaluable for designing photoactive materials and fluorescent probes. For instance, computational studies on related naphthalimide derivatives have successfully predicted their fluorescence characteristics and guided the synthesis of effective antiviral agents. nih.gov
Molecular dynamics simulations can provide insights into the interactions of this compound with its environment, such as its binding to biological targets or its conformation within a polymer matrix. researchgate.netnih.gov These simulations can help in understanding the mechanism of action of potential drug candidates or in predicting the performance of new materials. The integration of experimental data with computational predictions will create a powerful feedback loop, where experimental results validate and refine computational models, and computational insights guide future experimental design. This integrated approach will be crucial for unlocking the full potential of this compound in a timely and efficient manner.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Hydroxy-N,N-dimethyl-2-naphthamide, and how can reaction conditions be optimized for reproducibility?
- Methodology : A plausible route involves adapting naphthol-based coupling reactions. For example, substituting 2-naphthol with a pre-functionalized naphthamide precursor in a nucleophilic substitution or condensation reaction. describes a similar approach using propargyl bromide and K₂CO₃ in DMF for naphthol derivatives, which could be modified by replacing propargyl bromide with dimethylamine derivatives under controlled pH and temperature .
- Critical Considerations : Reaction monitoring via TLC is essential to track intermediate formation, and solvent selection (e.g., DMF vs. dichloromethane) may influence reaction kinetics. Purification steps (e.g., column chromatography) are necessary despite ’s omission of purification, as crude products may contain unreacted starting materials .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?
- Analytical Workflow :
- NMR : Compare ¹H/¹³C NMR shifts with related naphthamide derivatives (e.g., 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthamide in ) to confirm substitution patterns .
- XRD : provides a crystallographic framework for a structurally similar compound (3-Hydroxy-N′-[(E)-3-pyridylmethylidene]-2-naphthohydrazide), suggesting that single-crystal XRD can resolve stereochemical ambiguities if suitable crystals are grown .
- Validation : Cross-reference melting points (e.g., 218–220°C for analogous compounds in ) and HPLC retention times against synthesized batches .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic acyl substitution reactions?
- Experimental Design : Perform kinetic studies under varying conditions (e.g., temperature, solvent polarity) to assess the leaving group efficiency of the dimethylamide moiety. ’s protocol for 2-chloro-N-phenylacetamides highlights the role of NaN₃ in azide substitution, which could be adapted to study analogous reactions .
- Data Interpretation : Compare activation energies (via Arrhenius plots) with computational models (DFT) to identify rate-limiting steps. Contradictions may arise if steric effects from the naphthyl group impede nucleophilic attack, requiring revised steric maps .
Q. How does this compound interact with biological targets, such as enzymes or receptors, and what assays are suitable for probing these interactions?
- Biological Assays :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold arrays (as in ’s TFGAs) to measure binding kinetics with proteins like IL-6 or MMP3 .
- Fluorescence Quenching : Monitor changes in intrinsic fluorescence when the compound binds to hydrophobic pockets of serum albumin (e.g., using human serum from ) .
Q. What are the safety and handling protocols for this compound, given structural similarities to hazardous organophosphates?
- Risk Mitigation : Although not directly classified as toxic, and warn that structurally related dimethyl phosphate esters (e.g., dicrotophos) require strict PPE (gloves, fume hoods) due to acetylcholinesterase inhibition risks .
- Storage : Store in anhydrous conditions at –20°C to prevent hydrolysis, as suggested by stability data for analogous compounds in .
Contradictions and Validation
- Synthesis Yield vs. Purity : reports crude product synthesis, but ’s CAS 29164-29-2 (a related propanamide) emphasizes the need for recrystallization in ethanol to achieve >95% purity .
- Biological Activity : While ’s aptamer-based assays suggest potential bioactivity, conflicting solubility data in may limit in vivo applicability without formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
